2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazole, pyridine, and pyrimidine rings, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters . The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like CDK2, which are targets for cancer therapy.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor.
Uniqueness
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development and other advanced research applications.
Properties
IUPAC Name |
4-ethyl-5,11-diphenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-2-19-21(16-9-5-3-6-10-16)22-24-15-18-20(27(22)25-19)13-14-26(23(18)28)17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIKHXDSEBOGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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